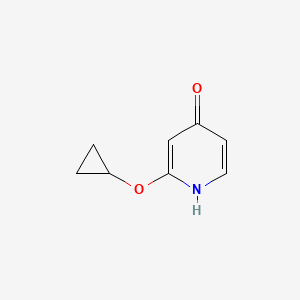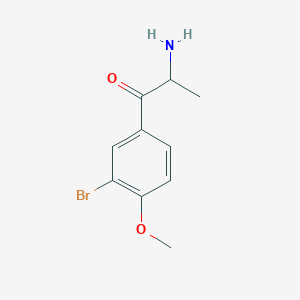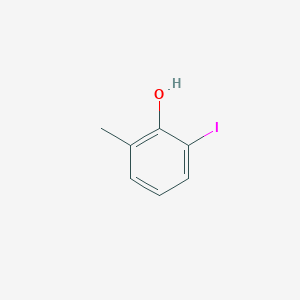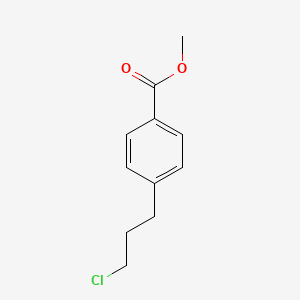
Ethyl 5-isopropylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-isopropylnicotinate is an organic compound belonging to the ester family It is derived from nicotinic acid (vitamin B3) and isopropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-isopropylnicotinate can be synthesized through esterification, a common method for preparing esters. The reaction involves the condensation of nicotinic acid with isopropyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reactants and optimized reaction conditions to achieve large-scale production. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-isopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and isopropyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nicotinic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 5-isopropylnicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions and as a vasodilator.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-isopropylnicotinate involves its ability to penetrate the skin and exert local effects. It acts as a vasodilator, increasing blood flow to the applied area. This effect is mediated through the activation of specific molecular targets and pathways, including the release of nitric oxide and the activation of endothelial nitric oxide synthase.
Comparación Con Compuestos Similares
Ethyl 5-isopropylnicotinate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Isopropyl nicotinate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its isopropyl group enhances its skin penetration ability, making it particularly useful in topical formulations.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and diverse applications make it an important subject of study in both academic and industrial research.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 5-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-5-9(8(2)3)6-12-7-10/h5-8H,4H2,1-3H3 |
Clave InChI |
KDTIBNCTBUNNDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=CC(=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


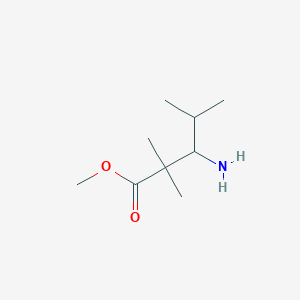
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)

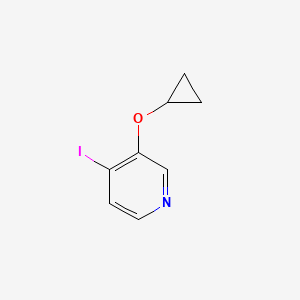
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
